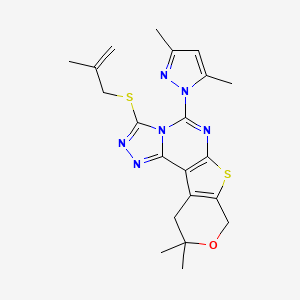
C21H24N6OS2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C21H24N6OS2 is known by its IUPAC name as 4-(4-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]carbonyl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine . It is a complex organic molecule with a molecular weight of 440.58486 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H24N6OS2 typically involves multiple steps, starting with the construction of the core heterocyclic structures. One common synthetic route includes the following steps:
Formation of the thiazole ring: : This can be achieved by reacting thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions.
Introduction of the piperazine ring: : The thiazole intermediate is then reacted with piperazine to form the piperazinyl-thiazole derivative.
Attachment of the pyrimidine ring: : The final step involves the reaction of the piperazinyl-thiazole derivative with pyrimidine derivatives under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
C21H24N6OS2: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
C21H24N6OS2: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in studying biological processes or as a potential therapeutic agent.
Medicine: : It could be investigated for its potential use in drug development, particularly in targeting specific diseases or conditions.
Industry: : The compound's unique properties may make it useful in various industrial applications, such as materials science or catalysis.
Mechanism of Action
The mechanism by which C21H24N6OS2 exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
C21H24N6OS2: can be compared with other similar compounds, such as:
C21H24N6O2S: : A closely related compound with a different functional group.
C21H24N6O4S: : Another analog with additional oxygen atoms.
C21H24N6O3S: : A variant with a different arrangement of oxygen atoms.
These compounds may have similar structures but differ in their functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C21H24N6OS2 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-14,14-dimethyl-5-(2-methylprop-2-enylsulfanyl)-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C21H24N6OS2/c1-11(2)10-29-20-24-23-17-16-14-8-21(5,6)28-9-15(14)30-18(16)22-19(26(17)20)27-13(4)7-12(3)25-27/h7H,1,8-10H2,2-6H3 |
InChI Key |
KLSFTMDHUKNIRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C4=C(S3)COC(C4)(C)C)C5=NN=C(N52)SCC(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















